1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

Neuronal nitric oxide synthase Oral bioavailability Basicity modulation

1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate (CAS: 1001853-59-3; also referred to as Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate, CAS 1523530-40-6 for the R-enantiomer) is a chiral, orthogonally protected 4,4-difluoropyrrolidine building block with molecular formula C₁₂H₁₉F₂NO₄ and molecular weight 279.28 g/mol. The compound features an N-Boc protecting group, an ethyl ester at the 2-position, and a gem-difluoro substituent at the 4-position of the pyrrolidine ring, making it a key synthetic intermediate for pharmaceutical research programs targeting serine proteases, dipeptidyl peptidases, and neuronal nitric oxide synthase.

Molecular Formula C12H19F2NO4
Molecular Weight 279.28 g/mol
Cat. No. B13670476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate
Molecular FormulaC12H19F2NO4
Molecular Weight279.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F
InChIInChI=1S/C12H19F2NO4/c1-5-18-9(16)8-6-12(13,14)7-15(8)10(17)19-11(2,3)4/h8H,5-7H2,1-4H3
InChIKeyCMNMGOSQTYXYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate: Technical Procurement Baseline and Structural Identity


1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate (CAS: 1001853-59-3; also referred to as Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate, CAS 1523530-40-6 for the R-enantiomer) is a chiral, orthogonally protected 4,4-difluoropyrrolidine building block with molecular formula C₁₂H₁₉F₂NO₄ and molecular weight 279.28 g/mol [1]. The compound features an N-Boc protecting group, an ethyl ester at the 2-position, and a gem-difluoro substituent at the 4-position of the pyrrolidine ring, making it a key synthetic intermediate for pharmaceutical research programs targeting serine proteases, dipeptidyl peptidases, and neuronal nitric oxide synthase . It is commercially available in both enantiomeric forms (R and S) at purities ranging from 95% to 98% .

Why Generic or Non-Fluorinated Pyrrolidine Analogs Cannot Substitute for 1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate in Research


The 4,4-gem-difluoro substitution on the pyrrolidine ring is not a cosmetic modification but a determinant of three critical pharmacological parameters: metabolic stability, basicity (pKa), and conformational preorganization. Replacing a 4,4-difluoropyrrolidine-containing intermediate with its non-fluorinated, mono-fluorinated, or regioisomeric difluorinated (e.g., 3,3-difluoro) analog can fundamentally alter the pharmacokinetic and pharmacodynamic profile of the final active pharmaceutical ingredient . For instance, in nNOS inhibitor programs, introduction of a gem-difluoro moiety reduced amine basicity by approximately 2 pKa units, converting a dicationic species with negligible oral bioavailability into a monocationic inhibitor with 22% oral bioavailability in rat [1]. Similarly, in DPP-4 inhibitor development, the 4,4-difluoro substitution pattern delivers distinct inhibitory potency and selectivity profiles compared to 3,3-difluoro regioisomers [2]. These differences cannot be predicted a priori without experimental verification, making direct procurement of the exact building block essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate Against Key Comparators


Oral Bioavailability Rescue: 4,4-Difluoro vs. Non-Fluorinated Pyrrolidine in nNOS Inhibitors

In a direct head-to-head comparison within the same nNOS inhibitor scaffold, the gem-difluorinated pyrrolidine-containing compound achieved 22% oral bioavailability in rat, whereas the structurally identical parent molecule lacking the CF₂ motif showed essentially no oral bioavailability [1]. The bioavailability rescue was mechanistically attributed to a pKa reduction of approximately 2 log units (from ~8.9 to ~6.8) at the adjacent amine, converting the molecule from a dicationic to a monocationic species at physiological pH, thereby enabling passive membrane permeability [2]. This transforms 4,4-difluoropyrrolidine intermediates from a simple synthetic building block into an essential enabler of oral drug exposure.

Neuronal nitric oxide synthase Oral bioavailability Basicity modulation

nNOS Inhibitory Potency and Isoform Selectivity: 4,4-Difluoropyrrolidine Scaffold Performance

The optimized gem-difluorinated monocationic nNOS inhibitor (compound 3b) incorporating a 4,4-difluoropyrrolidine-derived scaffold exhibited a Ki of 36 nM against nNOS, with 3,800-fold selectivity over eNOS and 1,400-fold selectivity over iNOS [1]. In contrast, the racemic, non-difluorinated precursor showed a Ki of only 80 nM against nNOS with 1,500-fold selectivity over eNOS and 650-fold over iNOS [2]. The difluorinated analog thus delivered both higher potency (~2.2-fold improvement) and substantially improved isoform selectivity (2.5-fold and 2.2-fold improvements over eNOS and iNOS, respectively). The enantiomerically pure (R,R) configuration was critical: the (S,S) enantiomer exhibited a different binding orientation with inferior potency and selectivity [3].

Neuronal nitric oxide synthase Isoform selectivity Ki

DPP-4 Inhibitor Potency: 4,4-Difluoro-2-cyanopyrrolidine vs. Mono-Fluoro and Non-Fluorinated Analogs

In a comparative study of fluoropyrrolidine amides as DPP-4 inhibitors, the 4,4-difluoro-substituted 2-cyanopyrrolidine derivatives (which can be synthesized from the target 1-tert-butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate intermediate) demonstrated exceptional potency. The 4,4-difluorinated analog exhibited an IC₅₀ that was nearly identical to the most effective mono-fluorinated compound and significantly more potent than the unsubstituted pyrrolidine analog . Specifically, in a fluorimetry-based human DPP-4 enzyme inhibition assay, a 4,4-difluoropyrrolidine-derived inhibitor achieved an IC₅₀ of 60.1 nM [1]. Patent literature (EP1406873A2) further establishes that 4-fluoropyrrolidine-2-carbonitrile derivatives generally exhibit DPP-IV inhibitory activity with IC₅₀ values in the low nanomolar range, with the 4,4-difluoro substitution providing a favorable balance of potency and metabolic stability relative to mono-fluoro analogs [2].

Dipeptidyl peptidase-4 DPP-IV inhibitor IC50

FAP Inhibitor Binding Affinity: 4,4-Difluoropyrrolidine vs. Mono-Fluoropyrrolidine in Radiopharmaceutical Tracers

In a comparative PET tracer study for fibroblast activation protein (FAP) imaging, the 4,4-difluoropyrrolidine-derived [¹⁸F]AlF-FAPI-42 exhibited an IC₅₀ of 1.3 ± 0.1 nM against recombinant human FAP, representing the most potent ligand in the series [1]. By comparison, the pyridine/difluoropyrrolidine-derived [¹⁸F]AlF-JC02032 showed a substantially weaker IC₅₀ of 58.5 ± 2.6 nM, and the quinoline/monofluoropyrrolidine-derived [¹⁸F]AlF-JC02030 gave an intermediate IC₅₀ of 1.9 ± 0.2 nM [2]. Although the difluoro vs. mono-fluoro comparison varies depending on the quinoline/pyridine scaffold context, the 4,4-difluoro substitution consistently produces the most potent FAP inhibitors in the (4-quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine chemotype, which can be accessed synthetically from 1-tert-butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate [3].

Fibroblast activation protein FAP inhibitor PET imaging

Collagen Triple Helix Stability: 4,4-Difluoroproline Does Not Confer Hyperstability Unlike 4-Fluoroproline

In a comparative biophysical study of collagen-related peptides, replacement of (2S,4R)-4-hydroxyproline with (2S,4R)-4-fluoroproline (Flp) markedly increased triple helix thermal stability (hyperstability), whereas replacement with 4,4-difluoroproline (Dfp) did not elevate stability above baseline [1]. Dfp retains the hydrophobicity of Flp but lacks the stereoelectronic gauche effect that preorganizes backbone torsion angles for triple-helix formation, demonstrating that the hyperstability conferred by Flp arises from stereoelectronic effects rather than hydrophobicity [2]. This is a case where the 4,4-difluoro substitution produces a functionally distinct outcome from the 4-fluoro substitution—specifically, a loss of the helix-stabilizing property. For protein engineering applications, this differential behavior makes 4,4-difluoroproline derivatives (accessible from the target compound) uniquely valuable as non-stabilizing fluorinated proline isosteres for ¹⁹F NMR probing or for decoupling hydrophobicity from conformational preorganization [3].

Collagen stability Protein engineering Fluoroproline

Regioisomeric Differentiation: 4,4-Difluoro vs. 3,3-Difluoro Substitution Pattern in DPP-4 Inhibitor Potency

Although direct pairwise comparison data between the 4,4-difluoro and 3,3-difluoro regioisomers within the same molecular scaffold are not available in the published literature, class-level SAR evidence indicates that the 3,3-difluoropyrrolidine scaffold provides approximately 25- to 50-fold greater intrinsic potency for DPP-4 inhibition compared to mono-fluorinated analogs , and optimized 3,3-difluoropyrrolidine-based DPP-4 inhibitors achieve IC₅₀ values as low as 13–15 nM [1]. The 4,4-difluoro substitution, in contrast, yields DPP-4 inhibitors with IC₅₀ values in the low nanomolar range (60.1 nM in the BindingDB example) [2] but offers distinct metabolic stability and oral bioavailability advantages through pKa modulation, as demonstrated in the nNOS inhibitor series [3]. The selection between 3,3- and 4,4-difluoro regioisomers is therefore target-context dependent: the 4,4-substitution pattern is preferred when bioavailability rescue through basicity reduction is the primary engineering goal, while the 3,3-pattern may offer higher intrinsic DPP-4 potency.

Dipeptidyl peptidase-4 Regioisomer comparison SAR

Prioritized Procurement Scenarios for 1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate Based on Quantitative Evidence


nNOS Inhibitor Lead Optimization Requiring Oral Bioavailability Rescue

Medicinal chemistry programs targeting neuronal nitric oxide synthase for neurodegenerative or neuropathic pain indications should procure the 4,4-difluoropyrrolidine building block when lead compounds show potent in vitro nNOS inhibition but negligible oral exposure. The gem-difluoro motif has been directly validated to reduce amine basicity by ~2 pKa units, converting a dicationic, non-absorbable parent molecule into a monocationic inhibitor with 22% rat oral bioavailability [1]. The enantiomerically pure (R,R) form is critical for achieving the reported Ki = 36 nM with 3,800-fold eNOS and 1,400-fold iNOS selectivity [2].

FAP-Targeted Radiopharmaceutical Tracer Development for Oncology PET Imaging

Research groups developing fibroblast activation protein (FAP)-targeted PET imaging agents should procure 1-tert-butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate as the key intermediate for constructing the (4-quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine pharmacophore. This chemotype consistently yields single-digit nanomolar FAP inhibitors, with the lead tracer [¹⁸F]AlF-FAPI-42 achieving an IC₅₀ of 1.3 ± 0.1 nM [3]. The 4,4-difluoro substitution is chemically essential: replacing it with mono-fluoro increased the IC₅₀ to 5.4 ± 1.3 nM, a 4-fold loss in potency [4].

Chemical Biology: ¹⁹F NMR Probe Design Using 4,4-Difluoroproline as a Non-Stabilizing Fluorinated Proline Isostere

Protein engineering laboratories seeking to incorporate fluorine labels without perturbing protein conformational stability should procure the title compound as a precursor to 4,4-difluoroproline. Unlike 4-fluoroproline, which hyperstabilizes collagen triple helices through a stereoelectronic gauche effect, 4,4-difluoroproline does not elevate helix stability despite comparable hydrophobicity [5]. This unique property makes it the fluorinated proline of choice for ¹⁹F NMR conformational probing experiments where the fluorine label must report on, rather than alter, the intrinsic conformational equilibrium [6].

DPP-4/DPP-IV Inhibitor Synthesis Where Balanced Potency and Metabolic Stability Are Required

Type 2 diabetes research groups synthesizing dipeptidyl peptidase-4 inhibitors should evaluate the 4,4-difluoropyrrolidine building block when their lead series exhibits promising in vitro DPP-4 potency but poor metabolic stability in microsomal assays. The 4,4-difluoro substitution provides a metabolically stable alternative to the 3,3-difluoro regioisomer, and the orthogonally protected N-Boc/ethyl ester groups in the title compound enable efficient incorporation into diverse inhibitor scaffolds via sequential deprotection and amide/ester coupling chemistry [7]. Procuring the specific (R) or (S) enantiomer matched to the target's stereochemical requirement is essential, as the (R,R) vs. (S,S) configuration profoundly affects both binding orientation and selectivity [8].

Quote Request

Request a Quote for 1-tert-Butyl 2-ethyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.